2-Amino-6-bromo-3-nitrobenzotrifluoride

Description

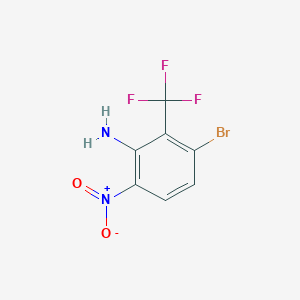

2-Amino-6-bromo-3-nitrobenzotrifluoride (CAS: 1445995-76-5) is a halogenated aromatic compound with the molecular formula C₇H₄BrF₃N₂O₂ and a molar mass of 285.02 g/mol. It features a trifluoromethyl (-CF₃) group, an amino (-NH₂) group, a nitro (-NO₂) group, and a bromine atom at positions 2, 6, and 3, respectively, on the benzene ring . This compound is primarily used in scientific research, particularly in organic synthesis and pharmaceutical intermediate development . Its storage is advised at room temperature due to its stability under standard laboratory conditions .

Properties

IUPAC Name |

3-bromo-6-nitro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-3-1-2-4(13(14)15)6(12)5(3)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMNZTXRDFQCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-nitrobenzotrifluoride typically involves multiple steps. One common method is the nitration of 3-bromo-2-(trifluoromethyl)aniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-3-nitrobenzotrifluoride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group forms 3-methoxy-6-nitro-2-(trifluoromethyl)aniline.

Reduction: The major product is 3-bromo-6-amino-2-(trifluoromethyl)aniline.

Oxidation: Products vary based on the extent of oxidation, potentially forming nitroso or nitro derivatives.

Scientific Research Applications

Synthesis Intermediate

2-Amino-6-bromo-3-nitrobenzotrifluoride serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing new synthetic methodologies and studying reaction mechanisms. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced through nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents, which is valuable in synthesizing amine derivatives.

- Oxidation Reactions : The compound can also be oxidized to form different nitrogen oxidation states, leading to a variety of products.

Mechanistic Studies

The compound's unique substituents allow researchers to study its reactivity patterns and mechanisms in organic reactions. This includes investigating how the trifluoromethyl group influences electron density and reactivity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. The nitro group can be reduced to reactive intermediates that bind covalently to DNA, leading to cell death, similar to the mechanism observed in other nitro-containing antibiotics like metronidazole.

Anticancer Potential

Preliminary studies have shown that this compound may inhibit specific cancer cell lines, suggesting its potential as a lead compound for cancer therapy. In vitro tests demonstrated dose-dependent inhibition of cell growth in human lung and colon cancer cell lines, indicating promising anticancer activity.

Agrochemicals

The compound is utilized in the production of agrochemicals, particularly as an intermediate for synthesizing herbicides and pesticides like Penoxsulam. Its chemical properties make it suitable for developing effective agricultural chemicals that enhance crop protection .

Specialty Chemicals

In addition to agrochemicals, this compound is employed in the synthesis of specialty chemicals used in dyes and other industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-nitrobenzotrifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s reactivity and applications are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Differences and Implications

Electronic Effects: The trifluoromethyl (-CF₃) group in this compound is a strong electron-withdrawing group, enhancing the compound’s stability and directing electrophilic substitution reactions to specific positions . In contrast, analogs like 2-Amino-3-bromo-5-nitrobenzonitrile replace -CF₃ with a cyano (-CN) group, which is less electronegative but facilitates nucleophilic additions .

Substituent Positioning: The bromine at position 6 in the target compound contrasts with its position in 4-Amino-3-bromo-5-nitrobenzotrifluoride (position 3). This difference alters steric hindrance and reaction pathways; bromine at position 6 may hinder ortho-substitution but favor meta/para reactivity in cross-coupling reactions .

Functional Group Synergy: The combination of -NH₂ and -NO₂ groups in this compound creates a push-pull electronic system, making it more reactive toward diazotization compared to simpler analogs like 3-Aminobenzotrifluoride, which lacks nitro groups .

Stability and Reactivity Trends

- Thermal Stability: The trifluoromethyl group enhances thermal stability compared to fluorinated analogs like 6-Amino-3-bromo-2-fluorobenzonitrile, which lacks -CF₃ .

- Solubility : Nitro groups generally reduce solubility in polar solvents, but the -CF₃ group in the target compound mitigates this effect slightly compared to nitrile-containing analogs .

Biological Activity

2-Amino-6-bromo-3-nitrobenzotrifluoride (CAS No. 1445995-76-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula of this compound is CHBrFNO. It features a bromine atom, a nitro group, and a trifluoromethyl group attached to an aniline ring. These structural components are critical in determining the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to arise from several mechanisms:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The nitro group can be reduced to form reactive intermediates that bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in other nitro compounds like metronidazole, which undergoes reduction to exert its antimicrobial effects against various pathogens .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The presence of the nitro group may enhance its ability to induce apoptosis in tumor cells by disrupting cellular processes .

- Enzymatic Interaction : The compound may interact with various enzymes or receptors, inhibiting or activating specific pathways. For instance, its structure allows it to potentially inhibit cyclooxygenase (COX) enzymes, similar to other nitro derivatives .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with related compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | DNA interaction via nitro reduction |

| Metronidazole | High | Moderate | Reduction to toxic intermediates leading to DNA damage |

| Nitroimidazole derivatives | High | Variable | Similar reduction mechanism |

| Other nitro derivatives | Variable | Variable | Diverse mechanisms depending on structure |

Study 1: Antimicrobial Efficacy

In a study comparing various nitro compounds, this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. When tested against Staphylococcus aureus and Escherichia coli, it exhibited an inhibition zone comparable to standard antibiotics .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of the compound against human lung and colon cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC values suggesting potential utility as a lead compound in cancer therapy .

Q & A

Q. What are the key considerations for synthesizing 2-Amino-6-bromo-3-nitrobenzotrifluoride with high regioselectivity?

Methodological Answer: Synthesis requires careful control of reaction conditions to manage competing substituent effects. The trifluoromethyl group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position. However, the amino group (electron-donating) competes, favoring para/ortho substitution. To achieve the desired regiochemistry:

- Step 1: Protect the amino group (e.g., acetylation) to prevent undesired directing during nitration or bromination .

- Step 2: Nitrate the intermediate at the meta position relative to the trifluoromethyl group. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

- Step 3: Brominate using FeBr₃ or NBS (N-bromosuccinimide) under controlled temperature (40–60°C) to target the ortho position relative to the nitro group .

- Step 4: Deprotect the amino group via hydrolysis (e.g., NaOH/ethanol).

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A combination of techniques is essential:

- NMR Spectroscopy:

- Mass Spectrometry (EI-MS): Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Compare retention times with standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or MS?

Methodological Answer: Contradictions often arise from:

- Rotational Isomerism: Nitro groups can restrict rotation, causing split peaks in NMR. Use variable-temperature NMR to observe coalescence .

- Solvent Effects: Polar solvents (e.g., DMSO-d₆) may stabilize charge-separated intermediates. Compare spectra in CDCl₃ vs. DMSO-d₶ .

- Degradation: Check for hydrolysis of the nitro or bromo groups under storage conditions (e.g., moisture). Conduct accelerated stability studies (40°C/75% RH) .

- Alternative Structures: Validate via X-ray crystallography or computational modeling (DFT) to rule out regioisomers .

Q. What strategies optimize further functionalization of this compound, considering competing electronic effects?

Methodological Answer: The compound’s reactivity is governed by:

- Nitro and CF₃ Groups: Both are EWGs, deactivating the ring and directing electrophiles to the least deactivated positions.

- Amino Group: Activates the ring but may require protection (e.g., as an amide) during reactions .

Example Reaction: Suzuki coupling at the bromo position. - Conditions: Use Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and arylboronic acids in toluene/water (80°C). The bromo group is more reactive than nitro in cross-coupling .

- Monitoring: Track reaction progress via TLC or in-situ IR to avoid over-functionalization.

Q. How should researchers address discrepancies in reaction yields under varying conditions (e.g., solvent, catalyst)?

Methodological Answer: Apply Design of Experiments (DoE) to isolate critical variables:

- Variables to Test: Solvent polarity (DMF vs. THF), catalyst loading (5–10 mol%), temperature (60–100°C).

- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions .

- Case Study: If yield drops in polar solvents, investigate intermediate solubility or catalyst deactivation via ICP-MS (e.g., Pd leaching) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability in acidic vs. basic media?

Methodological Answer:

- Hypothesis Testing: Conduct kinetic studies under controlled pH (1–14) and monitor degradation via HPLC.

- Mechanistic Insight: In acidic conditions, protonation of the amino group may increase solubility but accelerate nitro-group hydrolysis. In basic media, the trifluoromethyl group could undergo nucleophilic attack .

- Supporting Data: Compare with structurally similar compounds (e.g., 4-Bromo-5-fluoro-2-trifluoromethylnitrobenzene) to identify stability trends .

Analytical Techniques Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.